molecular formula C14H27Cl4N3O2 B10761967 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride

Cat. No.: B10761967
M. Wt: 411.2 g/mol
InChI Key: POVCBZFRGDCOBU-QSMYGJINSA-N
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Description

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride is a chemical compound with significant applications in scientific research. It is known for its role as a selective inhibitor of Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases . This compound is often used in studies related to cell migration, apoptosis, and other cellular processes.

Preparation Methods

The synthesis of 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride involves several stepsThe final product is then purified and crystallized to obtain the hydrate and tetrahydrochloride forms .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by selectively inhibiting ROCK kinases, which are involved in various cellular processes such as contraction, motility, proliferation, and apoptosis. By competing with ATP for binding to the catalytic site of ROCK kinases, it effectively reduces kinase activity, leading to altered cellular functions .

Comparison with Similar Compounds

Similar compounds include other ROCK inhibitors like Y-27632 and fasudil. Compared to these, 4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride has a unique structure that provides specific binding affinity and selectivity for ROCK kinases . This uniqueness makes it particularly useful in detailed mechanistic studies and therapeutic research.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and specific mechanism of action make it a valuable tool for studying cellular processes and developing potential therapeutic strategies.

Properties

Molecular Formula

C14H27Cl4N3O2

Molecular Weight

411.2 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;tetrahydrochloride

InChI

InChI=1S/C14H21N3O.4ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);4*1H;1H2/t10-,11?,12?;;;;;/m1...../s1

InChI Key

POVCBZFRGDCOBU-QSMYGJINSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl

Canonical SMILES

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl.Cl.Cl

Origin of Product

United States

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